4-Isopropyl-m-phenylenediamine

描述

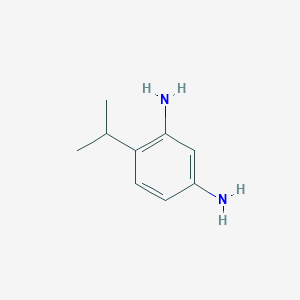

4-Isopropyl-m-phenylenediamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Isopropyl-m-phenylenediamine (IPPD) is a compound that has garnered attention for its diverse biological activities, particularly in the context of dermatological applications and potential toxicity. This article provides a comprehensive overview of the biological activity of IPPD, supported by relevant data tables, case studies, and detailed research findings.

This compound is an organic compound with the molecular formula . It is a derivative of phenylenediamine and exhibits properties that make it useful in various industrial applications, including as a dye and antioxidant.

Biological Activity Overview

The biological activities of IPPD can be categorized into several key areas:

- Allergenic Potential : IPPD is known to be a significant human allergen. It is commonly associated with contact dermatitis, particularly in individuals exposed to hair dyes and rubber products containing the compound .

- Antioxidant Properties : Like other phenylenediamine derivatives, IPPD exhibits antioxidant activity. This property allows it to scavenge free radicals, which can mitigate oxidative stress in biological systems .

- Toxicological Effects : Research indicates that IPPD can induce oxidative stress and inflammatory responses in tissues. For instance, studies have shown that it increases reactive oxygen species (ROS) levels, leading to cellular damage and dysfunction .

- Enzymatic Activity : IPPD has been used as a substrate in enzyme assays, demonstrating its role in measuring oxidative enzyme activity .

1. Allergic Reactions

A study assessed the skin sensitization potency of IPPD using murine local lymph node assays (LLNA) and guinea pig maximization tests. Results indicated that IPPD is a primary sensitizer, with cross-reactivity observed among its derivatives . The order of sensitization potency was established as follows: Isopropyl-p-phenylenediamine (IPPD) > p-Phenylenediamine (PPD) > other derivatives.

2. Oxidative Stress Induction

In an experimental model involving female Wistar rats, IPPD was administered intraperitoneally at a dosage of 60 µg/kg/day over four weeks. The results showed increased voiding frequency and elevated levels of ROS in the urinary bladder, indicating significant oxidative stress . Histological examinations revealed neutrophil infiltration and cellular apoptosis.

3. Antioxidant Mechanism

A comparative study evaluated the antioxidant effectiveness of various phenylenediamine derivatives, including IPPD. The findings suggested that IPPD's antioxidant activity correlates with its ability to donate hydrogen atoms to free radicals, thereby stabilizing them .

Table 1: Biological Activities of this compound

科学研究应用

2.1. Dye Manufacturing

One of the primary applications of 4-Isopropyl-m-phenylenediamine is in the production of dyes. It serves as a precursor for synthesizing azo dyes, which are widely used due to their vibrant colors and stability. The compound's ability to form stable complexes with metal ions enhances the color fastness of dye formulations.

Case Study: Azo Dye Synthesis

- A study demonstrated that this compound could be reacted with diazonium salts to produce azo dyes with improved lightfastness and washfastness properties. The resulting dyes exhibited superior performance in textile applications compared to traditional dyeing agents.

2.2. Curing Agents for Epoxy Resins

This compound is utilized as a curing agent for epoxy resins, which are essential in various applications, including coatings, adhesives, and composite materials. Its incorporation into epoxy formulations enhances thermal stability and mechanical properties.

Data Table: Properties of Epoxy Resins Cured with this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 70 MPa |

| Elongation at Break | 5% |

| Hardness (Shore D) | 85 |

2.3. Antioxidant in Rubber Products

In the rubber industry, this compound functions as an antioxidant, preventing degradation caused by heat and oxygen exposure during processing and service life. Its effectiveness in stabilizing rubber compounds has been well-documented.

Case Study: Rubber Stability Testing

- Research indicated that incorporating this compound into rubber formulations significantly reduced oxidative degradation compared to formulations without antioxidants. The study measured changes in tensile strength and elongation before and after aging tests.

Safety and Toxicological Studies

While this compound has beneficial applications, safety assessments are crucial due to its potential toxicity. Studies have shown that it can cause skin sensitization and irritation upon contact.

Toxicological Data Summary:

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Skin Contact Toxicity | Harmful in contact with skin (H312) |

属性

IUPAC Name |

4-propan-2-ylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDXWXPSCKSIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162021 | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-45-1 | |

| Record name | 4-(1-Methylethyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Isopropyl-m-phenylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VU3J8YT5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。